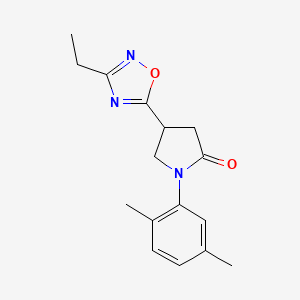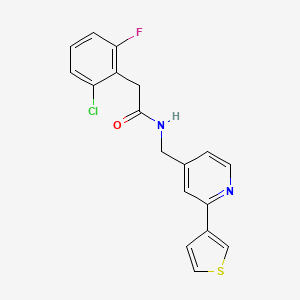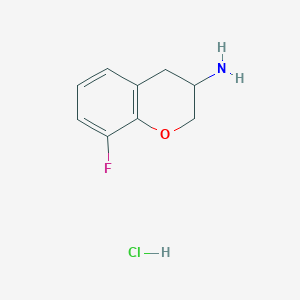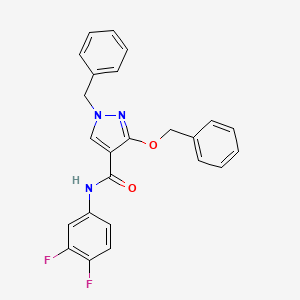
Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a chlorophenyl group, and an isoxazole ring. These functional groups could potentially give the compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced through a halogenation reaction, while the isoxazole ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoxazole ring, in particular, would add a level of structural complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the ester group could undergo hydrolysis, while the isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the ester group could potentially make it susceptible to hydrolysis .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds structurally similar to Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate have been synthesized and tested for their potential as antimicrobial and antifungal agents. For instance, the synthesis of quinazoline derivatives has shown promising results against various bacterial and fungal strains including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, a series of pyrimidoquinolinone derivatives demonstrated significant antimicrobial and antifungal activities and even possessed mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).
Photophysical Properties
The photophysical properties of derivatives of this compound have been a subject of study. S, N, and Se-modified methyl salicylate derivatives were synthesized, and their absorption and emission features were extensively studied. These studies are essential for understanding the molecular interactions and stability of such compounds under various conditions (Yoon et al., 2019).
Chemosensors
This compound derivatives have been used in the development of chemosensors. For example, compounds containing phenol hydroxyl and 1,3,4-oxadiazole groups were designed as selective and colorimetric fluoride chemosensors. These chemosensors exhibit distinct color changes and optical shifts upon interaction with fluoride ions, demonstrating their potential in selective detection applications (Ma et al., 2013).
Crystal Engineering
The compound has been utilized in crystal engineering to understand phase transitions and molecular conformations. For instance, methyl 2-(carbazol-9-yl)benzoate, which has structural similarities, was studied under high pressure to observe the transition to a different structural phase. Such studies are crucial in the field of material sciences and for understanding the behavior of molecular structures under varying conditions (Johnstone et al., 2010).
作用機序
Target of Action
The compound contains abenzylic position and an isoxazole ring , which are common structural motifs in many bioactive compounds. These motifs often interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
Based on its structure, it can be inferred that it may undergonucleophilic substitution reactions at the benzylic position . The isoxazole ring could also undergo reactions with nucleophiles, forming oximes in an essentially irreversible process .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)12-7-3-5-9-14(12)20)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJRLKLOAUCTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)


![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)


